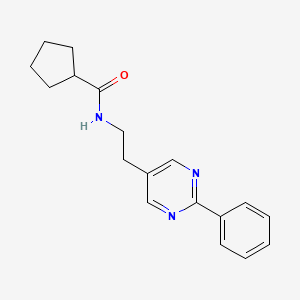

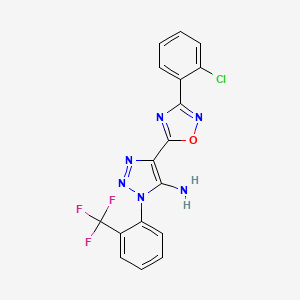

2-chloro-6-methyl-N-phenylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-chloro-6-methyl-N-phenylpyrimidin-4-amine involves several steps. The compound has a molecular weight of 219.67 and is available in powder form .Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6-methyl-N-phenyl-4-pyrimidinamine. Its InChI code is 1S/C11H10ClN3/c1-8-7-10 (15-11 (12)13-8)14-9-5-3-2-4-6-9/h2-7H,1H3, (H,13,14,15) and the InChI key is YSEHCMSEPMBOGK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 219.67 and a melting point of 117-120 degrees Celsius .Aplicaciones Científicas De Investigación

Chemical Transformations and Mechanisms

Formation of Amino Compounds:

- Research indicates that transformations of chloro-phenylpyrimidine compounds can result in the formation of amino analogs through specific reaction mechanisms. For example, the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine is explained by an addition-elimination mechanism on the carbon atom, rather than an attack by an amide ion (H. W. V. Meeteren & H. Plas, 2010).

Ring Transformations:

- The transformation of heterocyclic halogeno compounds, like chloro-phenylpyrimidine, into triazine derivatives, suggests a ring-opening process. This transformation occurs without the involvement of bicyclic intermediates and is initiated by the fission of specific carbon bonds in the pyrimidine ring (H. W. V. Meeteren & H. Plas, 2010).

Crystal and Molecular Structures:

- The crystal structures of compounds related to 2-chloro-6-methyl-N-phenylpyrimidin-4-amine, such as benzyl derivatives, show significant hydrogen-bonding interactions and multiple conformational molecules in their structure. These findings are important for understanding the physical characteristics of these compounds and their potential applications (L. Odell et al., 2007).

Biological Applications and Interactions

Antimicrobial Activity:

- Certain derivatives of chloropyrimidinyl compounds demonstrate promising antimicrobial activity. For instance, the synthesis and evaluation of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines indicated potential as antibacterial agents (Y. Etemadi et al., 2016).

Cancer Research:

- Research on 4-aryl-N-phenylpyrimidin-2-amines, which are structurally related to this compound, has shown significant anti-cancer activity, particularly against non-small-cell lung carcinoma (NSCLC) cells. These findings contribute to the exploration of new therapeutic agents in cancer treatment (Borvornwat Toviwek et al., 2017).

Antihypertensive Agents:

- Derivatives of pyrimidin-amine compounds have been evaluated for their antihypertensive activity. Certain derivatives, notably 6-arylpyrido[2,3-d]pyrimidin-7-amine, have shown to effectively lower blood pressure in hypertensive rats (L. Bennett et al., 1981).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-chloro-6-methyl-N-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-7-10(15-11(12)13-8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEHCMSEPMBOGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B2414684.png)

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2414685.png)

![methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2414688.png)

![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone](/img/structure/B2414693.png)

![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)

![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)

![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)